3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide
Description
The compound 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a central 1,2,4-thiadiazole ring substituted with two identical 3-chloro-5-(trifluoromethyl)-2-pyridinyl moieties linked via sulfanyl (-S-) groups. The structure combines a sulfur-rich scaffold with electron-withdrawing substituents (chloro and trifluoromethyl groups), which are known to enhance metabolic stability and target binding in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3,5-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4S3/c15-7-1-5(13(17,18)19)3-23-9(7)27-11-25-12(29-26-11)28-10-8(16)2-6(4-24-10)14(20,21)22/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEIXBDSNPCRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NSC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide is a complex organic compound with significant potential in various biological applications. Its unique chemical structure, featuring both pyridine and thiadiazole moieties, suggests diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a pyridine ring substituted with chloro and trifluoromethyl groups, along with a thiadiazole unit that enhances its biological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and an anticancer drug. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethylpyridine structure exhibit notable antibacterial properties. For instance, derivatives of trifluoromethylpyridine have shown effective inhibition against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E1 | R. solanacearum | 40 mg/L |
| E3 | S. aureus | 0.015 mg/mL |
| E11 | E. coli | 50 mg/L |
These results demonstrate that modifications to the trifluoromethylpyridine scaffold can significantly enhance antibacterial potency compared to traditional antibiotics .
Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound. A notable study evaluated its effects on various cancer cell lines, revealing promising results.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (breast cancer) | 25.72 ± 3.95 |
| U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, suggesting a mechanism of action that involves the activation of apoptotic pathways .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors critical for cell proliferation and survival. The presence of sulfur-containing groups may facilitate binding to these targets, enhancing its biological efficacy.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of trifluoromethylpyridine demonstrated that the presence of sulfur moieties significantly improved antibacterial activity against R. solanacearum compared to controls .
- Anticancer Properties : In vivo experiments showed that treatment with the compound resulted in reduced tumor growth in mice models suffering from induced tumors, indicating its potential as an effective therapeutic agent in oncology .
Comparison with Similar Compounds
Key Structural Features:
- Symmetrical Pyridinyl Substituents : Both pyridinyl groups are substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group, creating a sterically hindered and hydrophobic molecular profile.
- Sulfanyl Linkages : The sulfur bridges between the thiadiazole and pyridinyl groups enhance stability against oxidative degradation compared to ether or amine linkages .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
Core Heterocycle :
- Compound A’s 1,2,4-thiadiazole core is less common than triazole or pyridine scaffolds in analogous compounds. Thiadiazoles exhibit unique electronic properties due to sulfur’s polarizability, which may improve binding to metal-containing enzymes (e.g., fungal cytochrome P450) .
- Triazole-based analogs (e.g., ) are more prevalent in pharmaceutical research due to their hydrogen-bonding capacity and metabolic resistance.
Substituent Impact :
- The trifluoromethyl group is a consistent feature across all compounds, enhancing lipophilicity and resistance to oxidative metabolism .
- Chlorine atoms at the pyridinyl 3-position (Compound A) likely increase steric hindrance and electrophilicity, favoring interactions with nucleophilic residues in target proteins.
Sulfanyl vs.
Fungicidal Activity
Compound A shares structural motifs with fluazinam, a commercial pyridine fungicide. The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is critical for disrupting fungal membrane integrity or electron transport chains . Analogous compounds with triazole cores (e.g., ) show broader-spectrum antimicrobial activity but may face resistance issues in agricultural settings.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-5-(trifluoromethyl)-2-pyridinyl derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, copolymerization strategies (as demonstrated in controlled synthesis of polycationic reagents) can be adapted to improve yield and purity . Design of Experiments (DoE) principles, including factorial designs, are critical for identifying interactions between variables (e.g., stoichiometry of sulfanyl groups and pyridine rings). Flow chemistry techniques, as validated in diphenyldiazomethane synthesis, enhance reproducibility and scalability .
Q. How can structural ambiguities in the thiadiazole-pyridine core be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine high-resolution NMR (e.g., and NMR) to map electronic environments of trifluoromethyl and sulfur groups. X-ray crystallography is essential for resolving spatial arrangements of the thiadiazole and pyridinyl-sulfanyl moieties, particularly when steric hindrance or π-stacking interactions occur . Mass spectrometry (HRMS) confirms molecular integrity, especially for detecting side products like disulfide byproducts.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For instance, trifluoromethyl groups are prone to hydrolysis under basic conditions, while sulfanyl-thiadiazole bonds may oxidize in aerobic environments. Compare thermal stability via TGA/DSC, referencing analogous pyridine-thiadiazole systems that exhibit decomposition above 200°C .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of the trifluoromethyl-sulfanyl substituents on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess steric effects in solvent-accessible surfaces, particularly for bulky substituents. Validate models against experimental data (e.g., Hammett constants for trifluoromethyl groups) .
Q. What strategies mitigate contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). For example, discrepancies in receptor affinity may arise from assay-specific buffer conditions or membrane permeability limitations. Use isotopic labeling ( or ) to track compound stability in biological matrices .
Q. How can advanced synthetic strategies (e.g., click chemistry or photoredox catalysis) functionalize the thiadiazole core for targeted applications?
- Methodological Answer : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., fluorophores or targeting ligands) to the sulfanyl group. Photoredox catalysis enables C–H functionalization of the pyridine ring under mild conditions, avoiding decomposition of labile thiadiazole bonds .
Q. What are the mechanistic pathways for oxidative degradation of this compound, and how can they be controlled?
- Methodological Answer : Use -labeling and ESR spectroscopy to identify radical intermediates during oxidation. Stabilize the sulfanyl-thiadiazole linkage via electron-withdrawing substituents or encapsulation in cyclodextrin matrices. Compare degradation kinetics in protic vs. aprotic solvents .
Applications in Specific Research Domains
Q. How does this compound perform as a pharmacophore in kinase inhibition studies?
- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity profiles. Molecular docking studies (using AutoDock Vina) predict binding poses in ATP pockets, guided by crystallographic data of analogous pyridine-thiadiazole inhibitors .
Q. What role does this compound play in agrochemical research, particularly as a pesticidal intermediate?
- Methodological Answer : Evaluate pesticidal activity via OECD Guideline 207 (earthworm toxicity) and EPA Tier 1 assays. The trifluoromethyl group enhances lipophilicity, improving cuticular penetration in insects. Compare metabolic stability in liver microsomes to assess environmental persistence .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer :
Functionalize MOF nodes (e.g., UiO-66-NH) via post-synthetic modification using the pyridinyl-sulfanyl group as a ligand. Test catalytic efficiency in Suzuki-Miyaura coupling, leveraging the electron-deficient thiadiazole core to stabilize Pd(0) intermediates .
Data Analysis and Cross-Disciplinary Approaches
Q. How should researchers address discrepancies in spectroscopic data between batch syntheses?
- Methodological Answer :
Implement statistical process control (SPC) charts to monitor batch-to-batch variability. Use multivariate analysis (PCA or PLS) to correlate impurity profiles (e.g., residual solvents or unreacted intermediates) with spectral anomalies .
Q. What cross-disciplinary methods combine materials science and medicinal chemistry to optimize this compound’s properties?
- Methodological Answer :
Apply QSAR models to balance hydrophobicity (for membrane permeability) and polar surface area (for solubility). Nanoformulation (e.g., lipid nanoparticles) enhances bioavailability, while surface plasmon resonance (SPR) quantifies binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
